4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride
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Overview
Description
4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride is a chemical compound with the molecular formula C9H10F3NO•HCl and a molecular weight of 241.64 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is a solid at room temperature and is typically stored under ambient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride involves the reaction of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline with hydrochloric acid. The reaction conditions typically include:
Temperature: Ambient temperature
Solvent: Often an organic solvent like dichloromethane or ethanol
Catalyst: No specific catalyst is required for this reaction
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: Formation of corresponding nitro compounds or quinones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Uniqueness
4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it particularly useful in biochemical research and drug development.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7;/h1-4H,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVKPMALXIWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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